REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:10]2[C:11](=[O:21])[C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[NH:14][C:15](=[O:16])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH3:22][O-].[Na+].CI.O>CN(C)C=O.CO>[C:1]([NH:4][C:5]1[C:10]2[C:11](=[O:21])[C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[N:14]([CH3:22])[C:15](=[O:16])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=CC2=C1C(C1=C(NC2=O)C=CC=C1)=O
|
Name
|
sodium methylate
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture then kept at ambient temperature for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC=CC2=C1C(C1=C(N(C2=O)C)C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |